molecular formula C10H10N2O3 B13438562 N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B13438562
M. Wt: 206.20 g/mol
InChI Key: RQHRIASXOXJQPL-UHFFFAOYSA-N
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Description

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring fused to an oxazole ring with an ethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with ethylamine and an appropriate oxazole precursor under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-(furan-2-yl)-N,N-dimethylpentan-1-aminium iodide
  • Furan-2-carboxylic acid derivatives
  • Oxazole derivatives

Uniqueness

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of a furan ring and an oxazole ring with an ethyl group and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-2-11-10(13)7-6-9(15-12-7)8-4-3-5-14-8/h3-6H,2H2,1H3,(H,11,13)

InChI Key

RQHRIASXOXJQPL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NOC(=C1)C2=CC=CO2

Origin of Product

United States

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